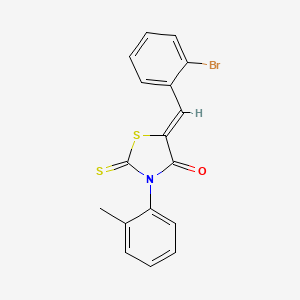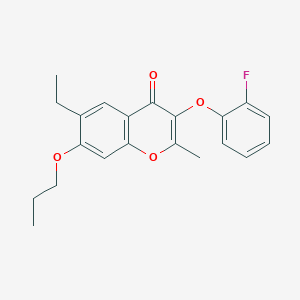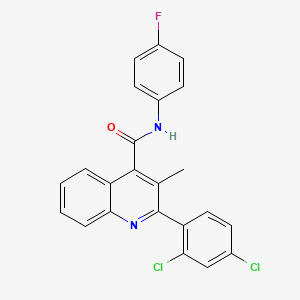
5-(2-bromobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly referred to as BBMT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. BBMT is a synthetic compound that is prepared through a multi-step synthesis process.
作用機序
The mechanism of action of BBMT is not fully understood, but it is believed to be related to its ability to interact with various enzymes and proteins in the body. BBMT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BBMT has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
BBMT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BBMT can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that BBMT can reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. BBMT has also been shown to have a low toxicity profile, which makes it a promising candidate for further development.
実験室実験の利点と制限
BBMT has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various scientific fields. However, BBMT also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution. These limitations must be taken into account when designing experiments using BBMT.
将来の方向性
There are several future directions for research on BBMT. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe for detecting amyloid beta fibrils. Additionally, further studies are needed to fully understand the mechanism of action of BBMT and its potential applications in other scientific fields.
合成法
The synthesis of BBMT involves several steps, starting with the reaction of 2-bromobenzaldehyde with 2-methylphenylamine to form the Schiff base. The Schiff base is then reacted with thiourea to form the thiazolidinone ring. Finally, the thiazolidinone ring is oxidized with iodine to form BBMT. The synthesis of BBMT is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
BBMT has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. BBMT has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. BBMT has also been studied for its potential as a fluorescent probe for detecting amyloid beta fibrils, which are associated with Alzheimer's disease.
特性
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNOS2/c1-11-6-2-5-9-14(11)19-16(20)15(22-17(19)21)10-12-7-3-4-8-13(12)18/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGDEODUZMXPT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-pyridinyl)-N~2~-methylglycinamide](/img/structure/B5002110.png)
![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)

![allyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5002122.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5002124.png)

![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5002137.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-{[5-(methoxymethyl)-2-furyl]methyl}piperidine](/img/structure/B5002185.png)
![8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline](/img/structure/B5002197.png)
![6-(cyclobutylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5002200.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002207.png)
![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)